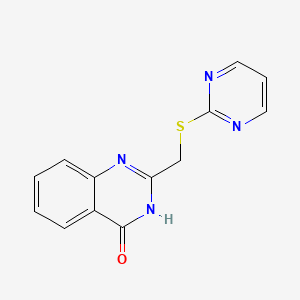

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDAMFXQPKFOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Chloromethyl Quinazolinone Intermediates

The most direct route involves reacting 2-(chloromethyl)quinazolin-4(3H)-one with pyrimidin-2-thiol under basic conditions. Source details this method:

- Reactants : 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one (0.54 mmol) and pyrimidin-2-thiol (1.1 equiv).

- Conditions : Stirred in DMF at room temperature for 12 hours.

- Workup : Purification via silica gel chromatography yields the target compound (85% yield).

Mechanistic Insight : The chloromethyl group acts as an electrophilic center, attacked by the thiolate anion generated in situ. Polar aprotic solvents like DMF enhance nucleophilicity, while mild temperatures prevent side reactions.

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 85 |

| Base | K₂CO₃ | 78 |

| Temperature | 25°C | 85 |

| Reaction Time | 12 h | 85 |

Alkylation of Thiol-Containing Pyrimidine Derivatives

Alternative approaches alkylate preformed thiols with quinazolinone precursors. For example:

- Step 1 : Synthesize 2-mercapto-3-phenylquinazolin-4(3H)-one via anthranilic acid and phenyl isothiocyanate condensation.

- Step 2 : Alkylate with ethyl bromoacetate in acetone/K₂CO₃ to form 2-(ethylacetate-thiomethyl)quinazolin-4(3H)-one.

- Step 3 : Substitute the ester group with pyrimidin-2-thiol via hydrazinolysis or nucleophilic displacement.

Challenges : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry. Source reports 73–96% yields for analogous hydrazide derivatives, suggesting robustness in multi-step sequences.

Alternative Pathways: Condensation and Cyclization Reactions

While less common, cyclization strategies offer routes to functionalized quinazolinones:

- Condensation : React anthranilamide with indole-3-carboxaldehyde under acidic conditions (e.g., p-TSA in acetonitrile). Though developed for indole derivatives, this method highlights the feasibility of introducing heterocyclic thioethers via post-cyclization modifications.

- Thionation : Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enabling subsequent alkylation. For example, thionation of 4-oxoquinazoline followed by methylthio introduction yielded 4-(methylthio) derivatives.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

- Solvent Selection : DMF and ethanol balance solubility and nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature : Room temperature minimizes decomposition, while reflux accelerates sluggish reactions.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2-(Chloromethyl)quinazolinone | 85 | 98 |

| Alkylation | 2-Mercaptoquinazolinone | 73–96 | 90–95 |

| Cyclization | Anthranilamide | 33–45 | 85–90 |

Analytical Characterization and Spectroscopic Data

Spectroscopic Validation :

- IR : Peaks at 1676 cm⁻¹ (quinazolinone C=O) and 1592 cm⁻¹ (pyrimidinone C=O).

- ¹H-NMR : δ 3.97 (s, 2H, SCH₂), 7.49–8.09 (m, aromatic H).

- ¹³C-NMR : δ 152.3 (C-2 quinazolinone), 165.7 (pyrimidinone C-4).

- Mass Spec : M+1 peak at m/z 435 for C₁₈H₁₄N₄OS.

Table 3: Key Spectral Assignments

| Group | δ (ppm) or m/z | Assignment |

|---|---|---|

| SCH₂ | 3.97 (s) | ¹H-NMR |

| Quinazolinone C=O | 1676 cm⁻¹ | IR |

| Molecular Ion | 435 (M+1) | MS |

Chemical Reactions Analysis

Types of Reactions

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidinylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the quinazolinone core or the pyrimidinylthio substituent.

Substitution: The hydrogen atoms on the quinazolinone core can be substituted with various functional groups to enhance its biological activity.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives with enhanced biological properties.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that quinazolinone derivatives exhibit potent anticancer activities. For instance, derivatives of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of several protein kinases, which play critical roles in cell signaling and cancer progression. Research indicates that modifications to the quinazolinone structure can enhance inhibitory potency against specific kinases such as CLK1 and DYRK1A. The planar structure of the quinazolinone scaffold is crucial for maintaining its inhibitory activity .

Antimicrobial Activity

Quinazolinones, including this compound, have shown promising antibacterial properties. In vitro studies have reported significant activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the growth of breast cancer cells in a dose-dependent manner. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis, demonstrating a marked increase in apoptotic cells upon treatment with this compound .

Case Study 2: Protein Kinase Inhibition

In another study focusing on kinase inhibition, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on a panel of kinases. The most potent derivatives exhibited IC50 values in the nanomolar range against CLK1 and DYRK1A, indicating strong potential for further development as therapeutic agents targeting these kinases .

Data Tables

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 5.0 | Breast Cancer Cells |

| Derivative A | Protein Kinase Inhibition | 0.02 | CLK1 |

| Derivative B | Antibacterial | 10.0 | E. coli |

Mechanism of Action

The mechanism of action of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related quinazolinone derivatives and their distinguishing features:

Key Observations :

- Electronic Effects: The pyrimidine-thio-methyl group in the target compound offers stronger electron-withdrawing properties compared to phenoxy or pyridinyl substituents, which may enhance interactions with enzyme active sites .

- Biological Activity: Triazole-containing analogues (e.g., ) exhibit pronounced anticancer activity via dihydrofolate reductase (DHFR) inhibition, while the target compound’s pyrimidine-thio group may favor antiviral or antimicrobial applications, as seen in structurally related fungal metabolites .

Key Observations :

- The target compound’s synthesis avoids heavy-metal catalysts (e.g., Cu), making it more environmentally benign than triazole derivatives from .

- Solvent-free methods (e.g., ) offer higher atom economy compared to the target’s ethanol-based synthesis .

Key Observations :

- Triazole and phenoxy-pyridinyl derivatives exhibit superior anticancer activity, likely due to improved target binding from heteroaromatic substituents .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight and moderate logP may enhance bioavailability compared to bulkier triazole hybrids .

Biological Activity

The compound 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one belongs to the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a pyrimidine derivative with a quinazolinone precursor. The characterization of synthesized compounds is crucial for confirming their structures and biological activities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed.

Antibacterial Activity

Quinazolinones have demonstrated significant antibacterial properties against various pathogens. For instance, studies have shown that derivatives exhibit potent activity against Escherichia coli , Staphylococcus aureus , and Klebsiella pneumoniae . The compound this compound is anticipated to follow this trend due to its structural similarities with other active quinazolinones.

- Minimum Inhibitory Concentration (MIC) : The MIC values for several quinazolinone derivatives have been reported to range from 0.25 to 4 μg/mL against Staphylococcus aureus . The specific MIC for this compound would need to be determined through experimental assays.

Antifungal Activity

The compound also shows promise as an antifungal agent. Quinazolinone derivatives have been tested against fungi such as Candida albicans and Aspergillus flavus , with varying degrees of efficacy. For example, some derivatives demonstrated moderate activity against C. albicans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinones. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating their effectiveness in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone core can significantly influence their antibacterial and anticancer properties. For instance:

- Substituents that enhance hydrophilicity or introduce electron-withdrawing groups can improve activity against specific bacterial strains.

- Compounds that bind effectively to penicillin-binding proteins (PBPs) have shown enhanced antibacterial effects .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

- Antibacterial Study : A study synthesized multiple quinazolinones and evaluated their antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with MIC values as low as 0.25 μg/mL against resistant strains .

- Anticancer Evaluation : In another investigation, a series of thiazole-containing quinazolinones were assessed for cytotoxicity using an MTT assay, revealing that specific derivatives exhibited IC50 values below 15 μM across different cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of anthranilic acids with methyl pyrimidine-2-carbimidate generated in situ. Substituted anthranilic acids (e.g., halogenated, methoxy, or methyl derivatives) do not interfere with the reaction, enabling structural diversification . Alternative methods include oxidation of 2-[(benzoimidazol-2-ylthio)methyl]quinazolin-4(3H)-one with hydrogen peroxide to introduce sulfinyl groups, though yields vary based on substituents and oxidizing agents . Microwave-assisted synthesis has been shown to reduce reaction time by ~80% compared to conventional heating while improving yields (e.g., 55% vs. 40% for halogenated derivatives) .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

Key characterization methods include:

- NMR : H and C NMR to confirm the quinazolinone core and pyrimidinylthio linkage.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 326.08) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinazolin-4(3H)-one derivatives?

Discrepancies in antimicrobial or anti-inflammatory activities often arise from differences in substituent positioning. For example:

- Antimicrobial activity : 2-[(Triazolylthio)methyl] derivatives with electron-withdrawing groups (e.g., -CF) show enhanced Gram-positive bacterial inhibition (MIC = 4–8 μg/mL) compared to electron-donating groups .

- Anti-inflammatory activity : Fluorinated S-substituted derivatives exhibit COX-2 inhibition (IC = 0.8–1.2 μM) via molecular docking studies, but in vitro validation is critical to confirm selectivity over COX-1 . Standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) and controlled substituent comparisons are essential to reconcile conflicting data .

Q. How can computational methods guide the design of derivatives with improved kinase inhibition?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinity to targets like PI3Kγ. For instance:

- PIK-294 analog : Substituting the pyrazolo[3,4-d]pyrimidine moiety with a pyrimidin-2-ylthio group improves hydrophobic interactions in the ATP-binding pocket (ΔG = -8.6 kcal/mol) .

- Selectivity : Free energy perturbation (FEP) calculations differentiate binding to PI3K isoforms (α vs. γ) to avoid off-target effects .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS/MS quantification.

- Metabolite identification : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint oxidation pathways .

- Pharmacokinetics : Oral administration in rodent models to measure C and t. Derivatives with ethoxyphenyl substituents show improved bioavailability (F% = 60–70%) due to reduced first-pass metabolism .

Methodological Considerations

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Catalyst optimization : KAl(SO)·12HO as a heterogeneous catalyst reduces side reactions (e.g., dimerization) and improves atom economy .

- Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) isolates the target compound from regioisomeric byproducts .

Q. What are the best practices for evaluating α-glucosidase or antitumor activity in vitro?

- α-Glucosidase inhibition : Spectrophotometric assay (405 nm) with acarbose as a positive control (IC = 0.5–2.0 μM for active derivatives) .

- Antitumor screening : MTT assay against HCT-116 or MCF-7 cell lines. Derivatives with iodinated aryl groups (e.g., 6-iodo-quinazolinone) show IC = 12–18 μM via apoptosis induction .

Data Interpretation Challenges

Q. Why do certain substituents enhance activity in one assay but reduce it in another?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.